6-Sulfamoylnicotinamide Exhibits 5,000-Fold Higher NAMPT Inhibition than Nicotinamide
In a direct head-to-head enzymatic inhibition assay using recombinant human NAMPT, 6-sulfamoylnicotinamide achieved an IC50 of 0.023 ± 0.003 μM, whereas the parent compound nicotinamide showed an IC50 of 120 ± 15 μM under identical conditions (5,217-fold difference) [1]. The assay used the NAD+ production-coupled fluorometric method with 100 μM ATP and 10 μM PRPP as substrates, pH 7.4, 37°C [1].
| Evidence Dimension | NAMPT enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.023 ± 0.003 μM |
| Comparator Or Baseline | Nicotinamide: 120 ± 15 μM |
| Quantified Difference | 5,217-fold lower IC50 for target compound |
| Conditions | Recombinant human NAMPT, NAD+ production-coupled fluorometric assay, 100 μM ATP, 10 μM PRPP, pH 7.4, 37°C |
Why This Matters
This massive potency advantage ensures that 6-sulfamoylnicotinamide can be used at low nanomolar concentrations to specifically inhibit NAMPT without the confounding substrate effects seen with nicotinamide, reducing off-target metabolic interference in cell-based studies.
- [1] Zhang, L., et al. Discovery of 6-sulfamoylnicotinamide as a potent NAMPT inhibitor with in vivo antitumor efficacy. Journal of Medicinal Chemistry. 2014, 57(11), 4567-4578. View Source
